20-Hydroxy-PGE2
Overview
Description
Synthesis Analysis
20-HETE is synthesized from arachidonic acid primarily by enzymes CYP4A11 and CYP4F2 in human liver and kidney (Powell et al., 1998). Additionally, it has been found that cyclooxygenase (COX) enzymes can metabolize 20-HETE, leading to the formation of various vasoactive metabolites (Schwartzman et al., 1989).
Molecular Structure Analysis
20-Hydroxyecdysone (20E), a structurally similar compound to 20-HETE, has been shown to exist in two different orthorhombic crystalline forms through X-ray crystallography. These forms are characterized by different degrees of freedom in their internal rotation around specific bonds (Báthori et al., 2000).
Chemical Reactions and Properties
20-HETE can be converted to various compounds, including 20-OH-PGE2 and 20-COOH-AA, through metabolic pathways involving COX enzymes. These metabolites exhibit properties such as vasodilation or vasoconstriction depending on the specific tissue and conditions (Fang et al., 2006).
Scientific Research Applications
Adipogenesis and Lipid Accumulation : 20-Hydroxy-PGE2 plays a key role in increasing adipogenesis and lipid accumulation in mesenchymal stem cell-derived adipocytes. This process is notably influenced by its COX-2-dependent metabolite (Kim et al., 2013).
Kidney Function and Blood Pressure Regulation : It's critical in regulating kidney circulation and electrolyte excretion, significantly affecting blood pressure homeostasis through interactions with other bodily substances (Mcgiff & Quilley, 1999). It also plays a complex role in blood pressure regulation, affecting both antihypertensive mechanisms and pressor effects (Wu et al., 2014).
Vascular and Pulmonary Effects : It induces constriction in newborn piglet pulmonary resistance-level arteries, an effect modulated by interactions with the COX-prostaglandin pathway (Fuloria et al., 2004).
Immune System Enhancement : In the cotton bollworm, 20-hydroxyecdysone enhances humoral immunity, promoting antibacterial activities and pattern recognition receptor expression (Wang et al., 2014).
Genetic and Cellular Functions : It inhibits insect cell growth by arresting cells in G2/M phase, with certain genes potentially playing a role in this genetic cascade (Siaussat et al., 2004). Also, it triggers programmed cell death in silkworm anterior silk glands by increasing intracellular Ca2+ levels (Manaboon et al., 2009).
Reproductive Functions : CYP4F21, a sheep homolog to human CYP4F8, is likely involved in the reproductive function of biosynthesizing 20-hydroxy-PGE1 and 20-hydroxy-PGE2 (Bylund & Oliw, 2001).
Influence on Insect and Plant Interaction : Phytoecdysteroids in spinach, which include 20-hydroxyecdysone, provide a mechanism for nematode resistance, potentially offering a novel defense against plant-parasitic nematodes (Soriano et al., 2004).
Pathogenesis of Hypertension : Urinary 20-Hydroxyeicosatetraenoic Acid (a metabolite of 20-Hydroxy-PGE2) is associated with vascular endothelial dysfunction in humans, potentially contributing to hypertension's pathogenesis (Ward et al., 2004).
Safety And Hazards
20-Hydroxy-PGE2 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration .
Future Directions
The future directions of 20-Hydroxy-PGE2 research could involve further investigation into its role in various biological processes. For instance, one study found that pancreatic cancer cells undergoing cell death treatment activated dendritic cells more efficiently than those treated with other compounds . This suggests that 20-Hydroxy-PGE2 could have potential applications in cancer treatment .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGEYVZEVXWAD-NZGURKHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316974 | |
Record name | 20-Hydroxy-PGE2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 20-Hydroxy-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-Hydroxy-PGE2 | |
CAS RN |
57930-95-7 | |
Record name | 20-Hydroxy-PGE2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57930-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Hydroxyprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Hydroxy-PGE2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20-Hydroxyprostaglandin E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 20-Hydroxy-PGE2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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